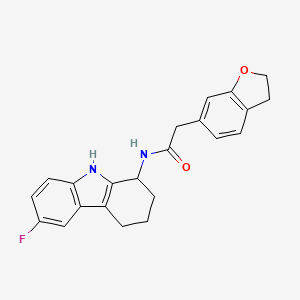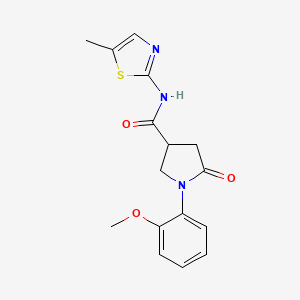![molecular formula C22H25N3O2S B10997484 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B10997484.png)
4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole-based piperazine , is a synthetic organic compound. Its chemical formula is C21H24N4O2S, and it features a benzothiazole ring fused with a piperazine moiety. The compound’s structure combines elements from both heterocyclic chemistry and medicinal chemistry.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of an acid catalyst. The resulting intermediate undergoes cyclization with piperazine to yield the target compound.
b. Reaction Conditions: The reaction conditions for the synthesis typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) under controlled temperature and time. Acidic or basic conditions may be employed, depending on the specific route.
c. Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for further investigation.
Análisis De Reacciones Químicas
a. Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of sulfur and nitrogen.
Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the benzothiazole or piperazine positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction.
Substitution: Halogenated derivatives can be prepared using halogenating agents (e.g., bromine or chlorine).
c. Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may lead to sulfoxides or sulfones, while reduction yields amines. Substitution reactions introduce various functional groups.
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry:
Antipsychotic Agents: Benzothiazole-based piperazines have been explored as potential antipsychotic drugs due to their interaction with neurotransmitter receptors.
Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Antimicrobial Agents: Researchers investigate their antimicrobial potential against bacteria and fungi.
Dye Intermediates: Benzothiazole derivatives find applications as dye intermediates.
Fluorescent Probes: Certain compounds serve as fluorescent probes in biological studies.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. the compound likely interacts with cellular receptors, enzymes, or signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are other benzothiazole-based compounds, the unique combination of benzothiazole and piperazine in this molecule sets it apart. Similar compounds include benzothiazole derivatives without the piperazine moiety.
Propiedades
Fórmula molecular |
C22H25N3O2S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H25N3O2S/c1-27-19-9-4-3-8-18(19)24-13-15-25(16-14-24)22(26)12-6-11-21-23-17-7-2-5-10-20(17)28-21/h2-5,7-10H,6,11-16H2,1H3 |
Clave InChI |
LQZACRRDFIQENH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997406.png)
![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)
![5-(2-chlorophenyl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B10997421.png)
![N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997427.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B10997435.png)


![N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997454.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B10997464.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997465.png)

![methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B10997489.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one](/img/structure/B10997493.png)
